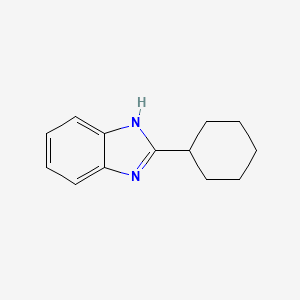

2-Cyclohexyl-1H-benzimidazole

Vue d'ensemble

Description

2-Cyclohexyl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a cyclohexyl substituent at the 2-position. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry due to their structural similarity to purines, which are fundamental components of DNA and RNA .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve the use of solid acid catalysts to enhance the reaction efficiency and yield. For instance, nanocrystalline magnesium oxide has been used as a solid base catalyst for the preparation of 2-substituted benzimidazoles .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclohexyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Formation of benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of N-alkylated benzimidazole derivatives.

Applications De Recherche Scientifique

2-Cyclohexyl-1H-benzimidazole is a benzimidazole derivative that has a variety of applications, particularly in medicinal chemistry, due to its diverse pharmacological activities . Benzimidazole derivatives, known as a "Master Key" in medicinal chemistry, have shown diverse biological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer effects . The specific applications of this compound are highlighted below:

Anti-inflammatory and Analgesic Agent:

- Benzimidazole-based compounds, including derivatives of this compound, can act as anti-inflammatory and analgesic agents by inhibiting cyclooxygenases (COX) .

- In addition to COX enzymes, benzimidazole derivatives can interact with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, and 5-lipoxygenase .

Antimicrobial Activity:

- Benzimidazole derivative metal complexes exhibit antimicrobial efficacy against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

- 2-cyclohexyl-5-nitro-1H-benzimidazole, a derivative of benzimidazole, shows antimicrobial activity, including significant inhibition against Gram-positive and Gram-negative bacteria.

Antiviral Activity:

- Benzimidazole derivatives have antiviral properties against various viral strains, including HIV, hepatitis B and C virus (HBV and HCV), enteroviruses, respiratory syncytial virus (RSV), human cytomegalovirus (HCMV), bovine viral diarrhea virus (BVDV), and herpes simplex virus-1 (HSV-1) .

- Substituted benzimidazole derivatives have been synthesized as reverse transcriptase inhibitors against HIV-1 replication . Some compounds showed notable antiviral activity against laboratory-adapted strains HIV-1 IIIB and HIV-1 Ada5, as well as primary isolates of HIV-1 UG07O and HIV-1 VB59 strains .

Anticancer Activity:

- 2-cyclohexyl-5-nitro-1H-benzimidazole can induce apoptosis in cancer cells, demonstrating anticancer activity.

Other potential applications:

- The benzimidazole scaffold has gained recognition as a preferred structure for crafting analgesic and anti-inflammatory agents that act on various clinically approved targets .

- The substitution of benzimidazole at various positions can enhance the physicochemical, metabolic, and pharmacokinetic properties of synthesized compounds .

- Benzimidazole derivatives have also demonstrated diverse activities, including anti-fungal, anthelmintic, anti-asthmatic, anti-diabetic, antihypertensive, anti-parasitic, anti-histaminic, gastro-protective, antibacterial, anticoagulant, anti-obesity, and antioxidant effects .

Mécanisme D'action

The mechanism of action of 2-Cyclohexyl-1H-benzimidazole involves its interaction with various molecular targets:

DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.

Enzyme Inhibition: It can inhibit enzymes involved in DNA replication and repair, such as topoisomerases.

Tubulin Polymerization: The compound can interfere with tubulin polymerization, affecting cell division and leading to apoptosis.

Comparaison Avec Des Composés Similaires

- 2-Phenyl-1H-benzimidazole

- 2-Methyl-1H-benzimidazole

- 2-Ethyl-1H-benzimidazole

Comparison: 2-Cyclohexyl-1H-benzimidazole is unique due to its cyclohexyl substituent, which imparts distinct steric and electronic properties compared to other benzimidazole derivatives. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for various applications .

Activité Biologique

2-Cyclohexyl-1H-benzimidazole is a notable compound within the class of benzimidazole derivatives, which are recognized for their diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Target Interactions

this compound interacts with various biological targets, including enzymes and receptors. One significant interaction is with RNA-dependent RNA polymerase, where it acts as an inhibitor, crucial for antiviral applications. This inhibition can prevent viral replication, particularly in the context of Flaviviridae viruses such as Hepatitis C virus (HCV) and Dengue virus (DENV) .

Biochemical Pathways

The compound influences several biochemical pathways by modulating cell signaling and gene expression. It has been shown to induce apoptosis in tumor cells, thereby reducing tumor growth. This effect is mediated through the activation of specific cellular pathways that lead to programmed cell death .

Pharmacological Properties

Antimicrobial Activity

Benzimidazole derivatives, including this compound, exhibit a broad spectrum of antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi .

Anticancer Effects

In vitro studies have demonstrated that this compound possesses significant cytotoxic effects against cancer cell lines. For instance, it has been observed to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which are critical mechanisms in cancer therapy .

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. It has been linked to the inhibition of phospholipases A2 (PLA2), which play a pivotal role in inflammatory responses by hydrolyzing glycerol to release arachidonic acid. This action can modulate the production of inflammatory mediators such as prostaglandins and leukotrienes .

Study 1: Antiviral Activity

A study focused on the synthesis and biological evaluation of benzimidazole derivatives reported that this compound effectively inhibited HCV helicase activity. The compound exhibited an IC50 value indicating its potency against viral replication processes .

Study 2: Anticancer Potential

In a study assessing various benzimidazole derivatives for their anticancer activity, this compound was tested against multiple cancer cell lines. Results showed significant cytotoxicity with GI50 values ranging from 0.79 to 28.2 µM across different cell types, demonstrating its potential as a therapeutic agent in oncology .

Pharmacokinetics

Absorption and Metabolism

The pharmacokinetic profile of this compound indicates good bioavailability and stability under physiological conditions. The compound undergoes metabolism primarily in the liver through phase I and phase II reactions, indicating a well-characterized metabolic pathway that could influence its therapeutic efficacy .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-cyclohexyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKYCLYMFNPDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190443 | |

| Record name | Benzimidazole, 2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36947-70-3 | |

| Record name | 2-Cyclohexyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36947-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036947703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.